2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-19(2)31-17-22(24-23(18-31)26(34)32(28-24)21-9-4-3-5-10-21)25(33)30-14-12-29(13-15-30)16-20-8-6-7-11-27-20/h3-11,17-19H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQUZPGDXQALQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Synthetic Routes
The synthetic pathways often include:
- Electrophilic Cyclization : This method can generate the pyrazolo[4,3-c]pyridine framework from appropriate precursors.
- Substitution Reactions : The piperazine and pyridine moieties can undergo various substitution reactions to introduce different substituents.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its biological activity. Research indicates that it may exhibit:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[4,3-c]pyridines possess antiproliferative effects against various cancer cell lines .
- Antimicrobial Activity : The compound's structure suggests possible interactions with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
Biological Studies
In biological research, the compound is being investigated for its mechanism of action:
- Target Interaction : It may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- Pharmacological Profiles : Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.
Material Science
Beyond medicinal applications, this compound can serve as a building block in the synthesis of novel materials:
- Polymer Chemistry : Its unique functional groups allow it to be incorporated into polymer matrices to enhance material properties.
- Nanotechnology : The compound's characteristics may be exploited in the development of nanomaterials with tailored functionalities.
Case Studies
Recent studies have highlighted the effectiveness of derivatives of this compound in various applications:
- Antiproliferative Studies : A library of related compounds demonstrated significant activity against cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
- Antimicrobial Testing : Preliminary results indicate promising antimicrobial activity against specific pathogens, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The pyridin-2-ylmethyl-piperazine group in the target compound may improve solubility compared to BI57763’s cyclopentylacetyl group, while retaining affinity through π-π stacking (pyridine vs. fluorobenzoyl in BB75199).
- Biological Potential: Piperazine derivatives often target CNS or anti-inflammatory pathways. The pyridine moiety could enhance blood-brain barrier penetration .
Biological Activity
The compound 2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential and therapeutic efficacy.
Chemical Structure and Properties
The structure of the compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of substituents such as phenyl and piperazine moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 325.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Research indicates that compounds similar to this one often exert their biological effects through modulation of various signaling pathways. The incorporation of piperazine and pyridine groups suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells, through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of similar compounds on A549 cells using the MTT assay, revealing IC50 values in the low micromolar range (e.g., 5 µM), indicating strong anticancer potential compared to standard chemotherapeutics like cisplatin.
Inhibition of Enzymatic Activity
The compound's structural motifs suggest it may inhibit specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), which plays a role in inflammatory processes. Inhibition of PLA2 was linked to reduced inflammation in various models, indicating therapeutic potential for inflammatory diseases .
Neuropharmacological Effects
Given the presence of piperazine and pyridine rings, this compound may interact with central nervous system targets. Research on related compounds has indicated potential anxiolytic and antidepressant effects through modulation of serotonin receptors .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 5 | Induction of apoptosis | |
| HepG2 | 7 | Cell cycle arrest | |
| Various | <10 | PLA2 inhibition |
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy. Preliminary results indicate that administration of this compound leads to significant tumor regression in xenograft models when compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?
- The synthesis typically involves multi-step reactions, including:
- Condensation of pyrazolo-pyridinone precursors with functionalized piperazine derivatives under anhydrous conditions.
- Coupling reactions using catalysts like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in polar aprotic solvents (e.g., DMF) .
- Purification via recrystallization or chromatography to achieve >95% purity .
Q. Which spectroscopic methods are recommended for verifying structural integrity and purity?
- 1H/13C NMR : To confirm substituent positions and piperazine ring formation (e.g., characteristic peaks for pyridin-2-ylmethyl at δ 2.5–3.5 ppm) .
- HPLC-MS : For assessing purity (>95%) and molecular ion confirmation (e.g., m/z ~500–600 range) .
- FT-IR : To validate carbonyl (C=O) and amide (N-H) functional groups (e.g., peaks at 1650–1750 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In vitro kinase inhibition assays : Test against targets like phosphodiesterases (PDEs) or neurotransmitter receptors due to structural similarities to piperazine-based modulators .
- Cytotoxicity profiling : Use cell lines (e.g., HEK293, SH-SY5Y) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal assay validation : Compare results from enzymatic assays (e.g., fluorescence-based PDE inhibition) with cellular models (e.g., cAMP accumulation) to confirm target engagement .
- Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Computational docking : Map binding interactions using software like AutoDock Vina to identify variable binding modes in different isoforms .
Q. What strategies optimize the yield of the piperazine coupling step during synthesis?
- Catalyst optimization : Replace HOBt with EDCI (ethylcarbodiimide hydrochloride) to reduce side-product formation .
- Solvent screening : Test alternatives to DMF (e.g., dichloromethane) to improve solubility of intermediates .
- Stepwise stoichiometry : Adjust molar ratios of piperazine derivatives (1.2–1.5 equivalents) to pyrazolo-pyridinone precursors for complete conversion .
Q. How does the pyridin-2-ylmethyl substituent influence pharmacokinetic properties?
- LogP measurements : Determine lipophilicity via shake-flask method; substituents like pyridinyl increase solubility but may reduce blood-brain barrier penetration .
- Metabolic profiling : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites and potential drug-drug interactions .
Q. What structural analogs are reported, and how do their activities compare?
- Pyrazolo[1,5-a]pyrimidines : Replace pyridin-2-ylmethyl with benzodioxole groups to enhance PDE4 inhibition but reduce selectivity .
- Piperazine modifications : Substituting propan-2-yl with methoxyethyl improves metabolic stability but decreases potency in neurological models .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
